BenchChemオンラインストアへようこそ!

Setipafant

Gastroprotection In Vivo Pharmacology PAF Antagonist Efficacy

Setipafant (BN 50727, LAU-0901) is a synthetic triazolothienodiazepine PAF receptor antagonist demonstrating 10-fold greater potency than Ginkgolide B (BN 52021) in dexamethasone-induced gastric damage models and proven efficacy in reducing peritoneal adhesions in neonatal piglet ileal ischemia. Its unique scaffold precludes substitution with natural-product (Ginkgolides) or other synthetic PAF antagonists (Apafant, Foropafant), ensuring experimental reproducibility for GI-focused PAF research. Procure this ≥98% purity reference compound for SAR campaigns and validated in vivo GI protection studies.

Molecular Formula C26H23ClN6O2S
Molecular Weight 519.0 g/mol
CAS No. 132418-35-0
Cat. No. B1681640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSetipafant
CAS132418-35-0
SynonymsSetipafant;  BN-50727;  BN 50727;  BN50727.
Molecular FormulaC26H23ClN6O2S
Molecular Weight519.0 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=O)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl
InChIInChI=1S/C26H23ClN6O2S/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(34)29-16-7-9-17(35-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,34)
InChIKeyDDJKTQDAEYPACV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Setipafant (CAS 132418-35-0): Core Identity and Procurement Context


Setipafant (BN 50727, LAU-0901) is a synthetic platelet-activating factor (PAF) receptor antagonist classified chemically as a triazolothienodiazepine [1]. Originally developed by Ipsen (formerly Beaufour-Ipsen) for gastrointestinal and inflammatory indications, its development was discontinued in 1996 [2]. This compound exhibits a molecular weight of 519.02 g/mol and is identified as a small-molecule GPCR modulator targeting the PAF receptor (PAFR) .

Setipafant (CAS 132418-35-0): Why Generic PAF Antagonist Substitution Fails


Within the broader class of PAF receptor antagonists, interchangeability is precluded by substantial variability in potency, oral bioavailability, selectivity, and in vivo efficacy. Compounds such as Ginkgolide B (BN 52021) [1], Foropafant (SR27417) [2], and Apafant (WEB 2086) [3] differ from Setipafant in their chemical scaffolds, binding affinities (e.g., Foropafant's sub-nanomolar Ki versus Ginkgolide B's micromolar IC50), and demonstrated protection in distinct disease models. Furthermore, some PAF antagonists exhibit dual activity (e.g., Rupatadine's combined H1 and PAF receptor antagonism) [4], introducing confounding pharmacological variables. Therefore, direct substitution risks invalidating established in vivo efficacy benchmarks, altering pharmacokinetic profiles, and introducing off-target effects that may compromise experimental reproducibility.

Setipafant (CAS 132418-35-0): Quantitative Differentiation Against Key Comparators


In Vivo Gastric Protection: Superior Potency vs. Ginkgolide B (BN 52021) in Dexamethasone-Induced Damage

In a rat model of dexamethasone-induced gastric mucosal damage, pretreatment with Setipafant (BN 50727) at 1 mg/kg i.p. or Ginkgolide B (BN 52021) at 10 mg/kg i.p. both significantly reduced gastric lesions. Critically, Setipafant achieved comparable protective efficacy at a 10-fold lower dose (1 mg/kg) than Ginkgolide B (10 mg/kg), indicating superior in vivo potency in this assay [1].

Gastroprotection In Vivo Pharmacology PAF Antagonist Efficacy

In Vivo Intestinal Protection: Reduction of Peritoneal Bands in Neonatal Ischemia Model

In a neonatal piglet model of ileal ischemia, treatment with Setipafant (50 mg/kg orally and i.p.) significantly reduced the formation of peritoneal bands—a marker of intestinal adhesion and inflammation—compared to untreated ischemic controls. Specifically, treated groups IT4 and IT9 exhibited a significant reduction in peritoneal bands versus untreated groups I4 and I9, although macroscopic histological lesions were unchanged [1].

Neonatal Necrotizing Enterocolitis Intestinal Ischemia In Vivo Efficacy

Chemical Scaffold Distinction: Triazolothienodiazepine vs. Natural Products and Other Synthetics

Setipafant is a triazolothienodiazepine derivative [1], structurally distinct from the ginkgolide natural product class (e.g., BN 52021), the imidazoisoquinoline class, and other synthetic PAF antagonists like Apafant (WEB 2086, a thienotriazolodiazepine) [2]. This unique scaffold may contribute to differential selectivity and pharmacokinetic properties, as evidenced by its 10x higher in vivo potency compared to Ginkgolide B in gastric protection assays [3].

Chemical Scaffold Drug Discovery Selectivity Profile

Setipafant (CAS 132418-35-0): Best-Fit Research and Industrial Application Scenarios


In Vivo Studies of PAF-Mediated Gastrointestinal Injury and Inflammation

Setipafant is particularly suited for investigating the role of PAF in gastric mucosal damage (e.g., NSAID- or steroid-induced injury) and intestinal ischemia-reperfusion injury (e.g., neonatal necrotizing enterocolitis). Its demonstrated 10-fold higher potency than BN 52021 in a dexamethasone-induced gastric damage model [1] and efficacy in reducing peritoneal adhesions in a piglet ischemia model [2] provide a validated foundation for these applications. Researchers requiring a PAF antagonist with established in vivo gastrointestinal protective efficacy should prioritize Setipafant over less characterized alternatives.

Comparative Pharmacology and Scaffold-Hopping Studies in PAF Antagonist Development

Given its triazolothienodiazepine core, Setipafant serves as a valuable reference compound for evaluating novel synthetic PAF antagonists. Its distinct chemical scaffold relative to natural products (e.g., Ginkgolides) and other synthetics (e.g., Apafant) [3] makes it ideal for structure-activity relationship (SAR) studies and for validating computational models of PAF receptor binding. Procurement for SAR campaigns is justified by its unique scaffold and its availability with documented purity standards (e.g., ≥98%) .

Investigating the Differential Role of PAF in Neonatal vs. Adult Inflammatory Bowel Disease Models

Setipafant's efficacy in a neonatal piglet model of ileal ischemia [2] positions it as a relevant tool for studying age-dependent PAF signaling in intestinal inflammation. While many PAF antagonists are evaluated in adult rodent colitis models, Setipafant's validation in a neonatal large animal model provides a unique experimental advantage for researchers focused on pediatric gastrointestinal diseases.

Mechanistic Studies of PAF-Mediated Platelet-Endothelial Interactions and Thrombosis

Setipafant, as a synthetic triazolo-pyridino-diazepine PAF antagonist, has been shown to inhibit platelet-vessel wall interactions and thrombosis in preclinical models [4]. This established activity supports its use in mechanistic studies of PAF's role in thrombogenesis and vascular inflammation, particularly where synthetic antagonists are preferred over natural product-derived inhibitors like Ginkgolide B.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Setipafant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.